molecular formula C10H17NO3 B6236804 1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)- CAS No. 1027775-28-5

1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)-

Cat. No.: B6236804
CAS No.: 1027775-28-5
M. Wt: 199.2
InChI Key:
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Description

1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)- is a chemical compound with a complex structure that includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)- typically involves the reaction of 2-Methyl-4-oxo-pyrrolidine-1-carboxylic acid with tert-butyl alcohol under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrrolidinecarboxylic acid, 2-Methyl-4-oxo-, 1,1-diMethylethyl ester, (2R)- is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBMDHUKQONVIE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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